molecular formula C11H6BrF3O B8184802 1-Bromo-6-trifluoromethoxy-naphthalene

1-Bromo-6-trifluoromethoxy-naphthalene

Cat. No.: B8184802
M. Wt: 291.06 g/mol
InChI Key: NPLOSYJDUQWBFZ-UHFFFAOYSA-N
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Description

1-Bromo-6-trifluoromethoxy-naphthalene is an organic compound with the molecular formula C11H6BrF3O and a molecular weight of 291.06 g/mol . This compound is characterized by the presence of a bromine atom and a trifluoromethoxy group attached to a naphthalene ring, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-6-trifluoromethoxy-naphthalene can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and trifluoromethoxylation processes, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-6-trifluoromethoxy-naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-Bromo-6-trifluoromethoxy-naphthalene involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The bromine atom acts as a leaving group, facilitating substitution reactions, while the trifluoromethoxy group influences the electronic properties of the naphthalene ring, affecting its reactivity .

Comparison with Similar Compounds

Properties

IUPAC Name

1-bromo-6-(trifluoromethoxy)naphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrF3O/c12-10-3-1-2-7-6-8(4-5-9(7)10)16-11(13,14)15/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPLOSYJDUQWBFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)OC(F)(F)F)C(=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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